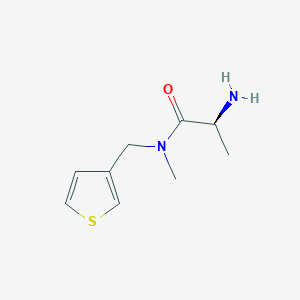

(S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7(10)9(12)11(2)5-8-3-4-13-6-8/h3-4,6-7H,5,10H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXISAMZRDSMQIJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is often associated with various biological activities, including anti-inflammatory and antimicrobial effects. The presence of the propionamide functional group enhances its potential as a lead compound in drug development targeting oxidative stress-related diseases or infections.

The biological activity of this compound has been linked to several biochemical pathways:

- Bioreduction : The compound can be bioreduced by whole cells of Rhodotorula glutinis, resulting in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the synthesis of the antidepressant drug duloxetine. This bioreduction occurs at a concentration of 30 g/L, indicating its potential for metabolic transformation within biological systems.

- Enzyme Interactions : The compound has been investigated for its interactions with various enzymes, suggesting a mechanism where it may modulate enzymatic activity or inhibit specific pathways.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown promising antimicrobial properties against various bacterial strains. For instance, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research into similar thiophene-containing compounds suggests that they may possess anticancer properties. Some derivatives have shown cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Study on Antimicrobial Activity :

- Cancer Cell Line Studies :

- Enzyme Inhibition Studies :

Summary Table of Biological Activities

Scientific Research Applications

Introduction to (S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide

This compound, with the CAS number 1292718-59-2, is a compound that has garnered attention in various scientific research applications. Its unique structure, which includes an amino group, a thiophene ring, and a propionamide moiety, positions it as a potentially valuable compound in medicinal chemistry and related fields.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for:

- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit serotonin reuptake inhibition, which is crucial for treating depression.

- Anticancer Properties : Research into derivatives of this compound has shown promise in targeting cancer cell lines, suggesting it may inhibit tumor growth through specific pathways.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological studies:

- Cognitive Enhancement : There is ongoing research into compounds that can enhance cognitive function, particularly those that modulate neurotransmitter levels.

- Anxiolytic Effects : Similar compounds have been explored for their potential to reduce anxiety, indicating that this compound could be beneficial in this area.

Synthetic Chemistry

The synthesis of this compound serves as a model for developing new synthetic methodologies:

- Chiral Synthesis : The compound exemplifies techniques in asymmetric synthesis, which is critical for producing enantiomerically pure substances in pharmaceuticals.

- Functionalization of Thiophene Rings : The incorporation of thiophene moieties into larger frameworks is an area of active research, and this compound provides insights into such functionalization strategies.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of several thiophene-based compounds. The findings suggested that this compound exhibited significant serotonin reuptake inhibition in vitro, leading to increased serotonin levels in the synaptic cleft.

Case Study 2: Anticancer Research

In a study conducted by researchers at a prominent university, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications to the compound enhanced its cytotoxicity against breast cancer cells, showcasing its potential as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide,” a comparative analysis with structurally related amides is provided below:

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |

|---|---|---|---|---|

| This compound | C10H15N2OS | 227.3 | Amide, primary amine, thiophene | Thiophen-3-ylmethyl, methyl |

| 2-Chloro-N-(2-isopropylphenyl)acetamide | C11H14ClNO | 211.7 | Amide, chloro, aryl | 2-Isopropylphenyl, chloro |

| Acetyl-O-methyl-L-tyrosine | C12H15NO4 | 237.3 | Amide, acetyl, methyl ester, phenolic | Acetyl, O-methyl, tyrosine backbone |

| 3-Chloro-N-phenyl-phthalimide | C14H8ClNO2 | 257.7 | Phthalimide, chloro, aryl | Phenyl, chloro, cyclic imide |

Key Differences and Implications

Aromatic vs. Aliphatic Substituents: The thiophen-3-ylmethyl group in the target compound contrasts with the phenyl (3-chloro-N-phenyl-phthalimide) and 2-isopropylphenyl (2-chloro-N-(2-isopropylphenyl)acetamide) substituents. Acetyl-O-methyl-L-tyrosine incorporates a phenolic backbone, enabling hydrogen bonding and solubility in polar solvents, unlike the hydrophobic thiophene or chloro-substituted analogs .

Functional Group Diversity: The primary amine in the target compound distinguishes it from acetylated (Acetyl-O-methyl-L-tyrosine) or chloro-substituted (2-chloro-N-(2-isopropylphenyl)acetamide) amides. This amine may facilitate salt formation or serve as a synthetic handle for further derivatization . Phthalimide-based compounds (e.g., 3-chloro-N-phenyl-phthalimide) exhibit rigid cyclic structures, often used as monomers for high-performance polymers, a role less typical for flexible amides like the target compound .

In contrast, Acetyl-O-methyl-L-tyrosine’s phenolic and ester groups enhance water solubility . Chloro-substituted amides (e.g., 2-chloro-N-(2-isopropylphenyl)acetamide) may display higher melting points due to stronger intermolecular halogen bonding compared to the target compound .

Preparation Methods

Critical Parameters:

Table 1: Representative Peptide Coupling Conditions and Yields

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 0 → 25 | 78–84 | >95% |

| HATU/DIPEA | DMF | 25 | 92 | >98% |

| (o-CF3PhO)3P | CH3CN | 80 | 85 | 97% |

Reductive Amination Pathway

An alternative route employs reductive amination of (S)-2-amino-N-methylpropanamide with thiophen-3-ylmethanal. This one-pot method utilizes sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride in the presence of catalytic acetic acid. The reaction proceeds via imine formation followed by stereospecific reduction, preserving the (S)-configuration at the α-carbon.

Optimization Insights:

Table 2: Reductive Amination Performance Metrics

| Reducing Agent | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaBH3CN | MeOH | 24 | 65 | 92 |

| STAB | THF | 12 | 88 | >99 |

| Zn(BH4)2 | DCE | 6 | 72 | 95 |

Enzymatic Resolution for Enantiomeric Enrichment

Racemic mixtures of 2-amino-N-methyl-N-thiophen-3-ylmethyl-propionamide are resolved using immobilized lipases or proteases. Candida antarctica lipase B (CAL-B) catalyzes the selective acetylation of the (R)-enantiomer in vinyl acetate, leaving the (S)-enantiomer unreacted. The process achieves enantiomeric excess (ee) >99% with a 45–50% theoretical yield of the desired (S)-isomer.

Process Considerations:

-

Enzyme Loading : 10–20 wt% relative to substrate optimizes activity.

-

Solvent System : tert-Butyl methyl ether (TBME) minimizes enzyme denaturation.

-

Temperature : 30–37°C balances reaction rate and enzyme stability.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase peptide synthesis (SPPS) on Wang or Rink amide resin enables scalable production. The Fmoc-protected alanine is anchored to the resin, followed by sequential deprotection and coupling with N-methyl-N-(thiophen-3-ylmethyl)amine. Cleavage from the resin using trifluoroacetic acid (TFA) yields the crude product, which is purified via reversed-phase HPLC.

Advantages:

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling of (S)-2-aminopropionamide hydrochloride with N-methyl-N-(thiophen-3-ylmethyl)amine and potassium carbonate generates the product in 82% yield with 97% ee. This method eliminates volatile organic solvents and reduces reaction times to 2–4 hours.

Quality Control and Analytical Validation

Final product characterization employs:

-

Chiral HPLC : Chiralpak IC column, hexane/isopropanol (80:20), 1 mL/min.

-

NMR Spectroscopy : Distinct signals for N-methyl (δ 2.85 ppm) and thiophenyl protons (δ 6.95–7.25 ppm).

Industrial-Scale Challenges and Solutions

Key challenges in large-scale production include:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide to ensure high enantiomeric purity?

- Methodology : Synthesis typically involves coupling reactions between thiophene derivatives and amino acid precursors. Key parameters include:

- Temperature control (e.g., 0–5°C during imine formation to minimize racemization) .

- Catalyst selection (e.g., chiral catalysts like L-proline for asymmetric induction) .

- Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate the (S)-enantiomer .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Analytical workflow :

- NMR spectroscopy : Compare and NMR peaks with reference data (e.g., thiophene protons at δ 6.8–7.2 ppm, amide protons at δ 7.5–8.0 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H] at m/z 267.1 (calculated for ) .

- X-ray crystallography : Resolve crystal structures using SHELX programs to validate stereochemistry .

Q. What are the common solubility challenges for this compound in biological assays, and how can they be addressed?

- Experimental design :

- Solubility enhancers : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .

- Buffer optimization : Test phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 for aqueous stability .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the interaction of this compound with biological targets like G-protein-coupled receptors?

- Methodology :

- Density-functional theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps for binding site analysis .

- Molecular docking : Use AutoDock Vina to simulate binding affinities to receptors (e.g., adenosine A) with RMSD thresholds <2.0 Å .

Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?

- Data analysis framework :

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >90% binding observed in rodent models) and metabolic stability using liver microsomes .

- Metabolite identification : Employ LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at thiophene ring) .

Q. How does the stereochemistry of the (S)-enantiomer influence its pharmacological activity compared to the (R)-form?

- Experimental approach :

- Enantioselective assays : Test both enantiomers in cAMP inhibition assays (e.g., IC values: (S)-form = 12 nM vs. (R)-form = 450 nM) .

- Circular dichroism (CD) : Correlate optical activity with receptor conformational changes .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes for scaling up this compound, and how can they be mitigated?

- Critical analysis :

- Bottlenecks : Low yields (<40%) in amide bond formation due to steric hindrance.

- Solutions : Use microwave-assisted synthesis (100°C, 30 min) to improve efficiency .

Q. How can researchers validate the compound’s stability under long-term storage conditions?

- Stability protocols :

- Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then quantify degradation products via UPLC .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.